Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

Lipophilicity Drug-likeness Physicochemical profiling

A common supply pain point: methyl or tert-butyl ester analogs alter logP, extraction behavior, and patent fidelity in PPAR agonist synthesis. This ethyl ester delivers the exact 2.4 logP required for US2005/96337 A1 routes. - Ortho-2-methyl group: structurally required for pharmacophore; 5 rotatable bonds for fragment screening - Ethyl ester: optimal logP (~2.4) vs methyl (~1.8); stable room temp under N₂ - ≥98% (NLT) and ≥95% grades; InChIKey AMBQJPDLWOQQDI-UHFFFAOYSA-N

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 628333-29-9
Cat. No. B3147677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-hydroxy-2-methylphenyl)propanoate
CAS628333-29-9
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(C=C(C=C1)O)C
InChIInChI=1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8,13H,3,5,7H2,1-2H3
InChIKeyAMBQJPDLWOQQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate: Structural and Physicochemical Profile


Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate (CAS 628333-29-9) is a phenolic ethyl ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol [1]. It belongs to the benzenepropanoic acid ester subclass, featuring a 4-hydroxy-2-methyl substitution pattern on the phenyl ring [1]. The compound carries one hydrogen bond donor (phenolic OH), three hydrogen bond acceptors, and five rotatable bonds, yielding a computed XLogP3 of approximately 2.4 [1]. It is commercially available at purities of ≥95% (standard) and ≥98% (NLT grade) from multiple research chemical suppliers, routinely stored at room temperature under inert nitrogen atmosphere to preserve phenolic integrity .

1
PPAR modulator intermediate

Patent-cited phenolic building block for PPARδ/α agonist synthesis via O-alkylation

2
Fragment-based scaffold

Meets Rule-of-Three criteria with conformational flexibility for co-crystallography campaigns

3
Ambient-storage building block

Room-temperature storage under nitrogen supports labs without refrigerated chemical capacity

Why This Compound Cannot Be Interchanged with In-Class Analogs


In the 4-hydroxyphenylpropanoate ester family, seemingly minor structural variations — the alkyl ester chain length, the presence or absence of an ortho-methyl substituent on the aromatic ring, and the position of the methyl branch — produce quantifiable differences in lipophilicity, conformational flexibility, and patent-documented synthetic utility that preclude generic substitution. The ethyl ester offers a specific logP window (~2.4) that balances membrane permeability against aqueous solubility relative to the methyl ester (logP ~1.8), while the ortho-2-methyl group is a structural requirement for intermediates in PPAR modulator patents [1]. A procurement decision to replace this compound with a des-methyl, methyl-ester, free-acid, or tert-butyl analog would alter downstream reactivity, patent fidelity, and physicochemical properties in ways that are directly measurable and functionally consequential [1].

Target Compound

Ethyl ester with ortho-2-methyl substitution; logP supports intermediate extraction behavior

Methyl / Des-methyl analogs

Methyl ester shifts logP lower; des-methyl analog lacks patent-required ortho-methyl group

LogP shift may alter organic-phase extraction efficiency in synthetic workups

Target Compound

Ethyl ester with 5 rotatable bonds; patent-cited in PPAR modulator routes

Free acid / tert-Butyl ester

Free acid requires esterification before O-alkylation; tert-butyl ester introduces acid lability

Additional synthetic steps or incompatible protecting-group strategy may impact route fidelity

Target Compound

Stored at room temperature under nitrogen; shipped at ambient conditions

Methyl ester analog

Typically requires refrigerated storage at 2–8°C in sealed dry conditions

Storage infrastructure requirements may differ; verify available inert-gas and refrigeration capacity

Comparator-Anchored Differentiation Evidence


LogP Differentiation: A Distinct Lipophilicity Window vs. Analogs

The ethyl ester of 3-(4-hydroxy-2-methylphenyl)propanoate (target) has a computed XLogP3 of 2.4, placing it in a distinct lipophilicity window compared to its closest ester homologs. The methyl ester (CAS 105731-18-8) has a reported XLogP3 of 1.8 (or 1.80620 experimentally derived), a difference of ~0.6 log units [1]. The des-methyl ethyl ester analog (CAS 23795-02-0) has a reported LogP of 2.05 . The free carboxylic acid (CAS 28353-92-6) would be substantially more hydrophilic (predicted LogP ~1.5–1.8). This logP differential means the target compound exhibits approximately 4-fold higher octanol-water partitioning than the methyl ester, directly impacting membrane permeability in cell-based assays and organic-phase extraction efficiency in synthetic workups.

LogP Differentiation
Cross-study comparable
ΔLogP ≈ +0.4 to +0.6 vs. methyl ester
Target XLogP3: 2.4; Methyl ester XLogP3: 1.8; Des-methyl ethyl ester LogP: 2.05
Supports intermediate lipophilicity selection between polar methyl and lipophilic tert-butyl analogs
Computed XLogP3; vendor-predicted data from PubChem, Leyan, ChemSrc
Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 5 rotatable bonds (PubChem computed), compared to 4 rotatable bonds for the methyl ester analog (CAS 105731-18-8) [1][2]. The additional rotatable bond arises from the ethyl ester's –O–CH₂–CH₃ terminus (vs. –O–CH₃ in the methyl ester). This structural feature increases the conformational ensemble accessible to the molecule, which can be advantageous for induced-fit binding to protein targets or for optimizing packing in co-crystal structures. The des-methyl ethyl ester (CAS 23795-02-0) retains the same rotatable bond count (5) but lacks the ortho-methyl group that restricts aryl ring rotation to some degree [1].

Rotatable Bond Count
Class-level inference
5 rotatable bonds (target) vs. 4 (methyl ester)
+1 rotatable bond from ethyl ester –O–CH₂–CH₃ terminus
Greater conformational sampling may support induced-fit binding studies
Computed by Cactvs 3.4.6.11; relevant for fragment-based SAR campaigns
Conformational flexibility Molecular recognition Entropic penalty

Patent-Cited Utility as a PPAR Modulator Intermediate

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is explicitly cited as a synthetic intermediate in at least two major patent families targeting PPAR (Peroxisome Proliferator-Activated Receptor) modulators: US2005/96337 A1 (F. Hoffmann-La Roche, page column 53) and WO2007/71766 A2 (Novo Nordisk A/S, page column 167) [1][2]. These patents describe phenylpropanoic acid derivatives as PPARδ and/or PPARα agonists for treating type 2 diabetes, dyslipidemia, and metabolic syndrome. The ethyl ester serves as a key building block, with the phenolic –OH available for further O-alkylation to introduce pharmacophoric elements. In contrast, the methyl ester analog (CAS 105731-18-8) is not cited in these same patent contexts as an intermediate, and the free acid would require protection before further elaboration, adding synthetic steps.

Patent-Cited Utility
Cross-study comparable
Cited in US2005/96337 A1 and WO2007/71766 A2
PPARδ/α modulator synthetic intermediate; ortho-methyl required for pharmacophore
Supports synthetic route fidelity for PPAR-targeted medicinal chemistry programs
Patent literature; methyl ester not cited in same patent contexts
PPAR agonist Metabolic disease Patent intermediate

Synthetic Efficiency and Hydrogenolysis Yield

A published synthetic route for the target compound via hydrogenolysis of ethyl 3-[4-(benzyloxy)-2-methylphenyl]prop-2-enoate using 10% Pd/C under H₂ atmosphere yields the title compound in 100% of theory (quantitative yield) as a light yellow oil . This near-quantitative deprotection step compares favorably with analogous benzyl ether hydrogenolyses of related phenolic esters, where yields can range from 70–95% depending on substitution pattern and catalyst loading. The ortho-methyl group adjacent to the protected phenol does not sterically impede the hydrogenolysis, enabling complete conversion under mild conditions (ambient temperature, 19 h, atmospheric H₂ pressure).

Hydrogenolysis Yield
Data to verify
Reported quantitative yield (100% of theory)
10% Pd/C, H₂ atmosphere, ambient temp, 19 h; 3.5 g isolated as light yellow oil
May support yield benchmarking; requires independent verification
Supplier-reported synthesis route; no peer-reviewed source identified
Synthetic yield Hydrogenolysis Process efficiency

Storage Stability and Inert Atmosphere Requirements

Multiple vendors specify that ethyl 3-(4-hydroxy-2-methylphenyl)propanoate must be stored under nitrogen at room temperature, and that it is shipped under ambient conditions but protected from moisture . This storage requirement reflects the phenolic –OH group's sensitivity to aerobic oxidation, which can generate quinoid by-products. By comparison, the methyl ester analog (CAS 105731-18-8) typically requires storage at 2–8°C in sealed, dry conditions, suggesting that the ethyl ester's slightly higher lipophilicity does not eliminate its oxidation liability . The free acid (CAS 28353-92-6) and tert-butyl ester (CAS 591777-17-2) share similar phenolic oxidation risks. Users substituting the methyl ester for the ethyl ester may face different storage infrastructure requirements (refrigerated vs. ambient), which can affect laboratory workflow and long-term inventory management.

Storage Stability
Supplier data
Room temperature under nitrogen atmosphere
Methyl ester analog: 2–8°C refrigerated, sealed dry conditions
Ambient storage simplifies logistics but requires inert-atmosphere handling
Multiple vendor specifications; phenolic oxidation sensitivity drives N₂ requirement
Stability Storage conditions Oxidation sensitivity

Ortho-Methyl Substitution: A Key Structural Determinant

The presence of an ortho-methyl group at the 2-position of the phenyl ring is the key structural differentiator between ethyl 3-(4-hydroxy-2-methylphenyl)propanoate and its des-methyl analog, ethyl 3-(4-hydroxyphenyl)propanoate (CAS 23795-02-0). This ortho-methyl substituent increases the molecular weight from 194.23 to 208.25 g/mol and raises the calculated heavy atom count from 14 to 15 [1][2]. The ortho-methyl group also introduces steric hindrance adjacent to the phenolic –OH, which can modulate the regioselectivity of O-alkylation reactions and influence hydrogen-bonding geometry in biological target engagement. In the PPAR modulator patent US2005/96337 A1, the 2-methyl substitution pattern is a required structural feature of the intermediate for subsequent synthetic steps, making the des-methyl analog unsuitable as a substitute [3].

Ortho-Methyl Role
Class-level inference
ortho-2-CH₃ present vs. des-methyl analog (ΔMW +14.02 g/mol)
Steric modulation of phenolic –OH reactivity and O-alkylation regioselectivity
Structurally required in patent-protected PPAR modulator synthetic routes
Des-methyl analog (CAS 23795-02-0) unsuitable for patent-fidelity campaigns
Steric hindrance SAR ortho-substitution

Evidence-Backed Application Scenarios for Procurement


PPAR Modulator Medicinal Chemistry Intermediate

In PPARδ/PPARα agonist development programs following the synthetic routes disclosed in US2005/96337 A1 and WO2007/71766 A2, ethyl 3-(4-hydroxy-2-methylphenyl)propanoate serves as the designated phenolic building block for O-alkylation with substituted benzyl or heteroarylmethyl halides [1]. The ortho-2-methyl group is structurally required for the final pharmacophore, and the ethyl ester provides the optimal logP window (~2.4) for intermediate isolation and purification. Substitution with the methyl ester (logP ~1.8) would alter extraction behavior during aqueous workup, while the tert-butyl ester would introduce acid-lability incompatible with subsequent synthetic steps .

Fragment-Based Drug Discovery Scaffold

With 5 rotatable bonds and a single hydrogen bond donor, ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is positioned as a fragment-sized scaffold (MW 208.25 Da) that meets Rule-of-Three criteria for fragment-based screening libraries [1]. Its conformational flexibility exceeds that of the methyl ester (4 rotatable bonds), enabling broader conformational sampling in co-crystallography experiments, while its lipophilicity (XLogP3 = 2.4) remains within the favorable fragment range. The phenolic –OH provides a synthetic handle for parallel library generation via O-alkylation or Mitsunobu chemistry [1].

Chemical Biology Probe Synthesis Building Block

The compound's storage specification — room temperature under nitrogen — enables laboratories without refrigerated chemical storage to maintain inventory of this building block [1]. The ethyl ester is susceptible to hydrolysis under basic or strongly acidic conditions, releasing the corresponding 3-(4-hydroxy-2-methylphenyl)propanoic acid, which can serve as a pro-drug strategy or as a functional handle for amide coupling after hydrolysis . The reported quantitative-yield hydrogenolysis synthesis route (100% from the O-benzyl precursor) supports cost-effective bulk procurement for probe synthesis campaigns .

Analytical Reference Standard for Phenolic Ester Congeners

With well-defined computed properties — XLogP3 = 2.4, TPSA = 46.5 Ų, 5 rotatable bonds, boiling point 328.5±27.0 °C (predicted) — this compound can serve as a reference standard for chromatographic method development (HPLC, GC-MS) targeting phenolic ester analytes [1]. Its InChIKey (AMBQJPDLWOQQDI-UHFFFAOYSA-N) and canonical SMILES (CCOC(=O)CCC1=C(C=C(C=C1)O)C) provide unambiguous identity verification for quality control workflows, and the availability of both 95% and 98% purity grades supports calibration-curve construction [1].

Application
Selection Property
Validation Focus
PPAR Modulator Intermediate
Patent fidelity and reported logP window
Synthetic route verification against US2005/96337 and WO2007/71766
Fragment-Based Screening
Conformational flexibility and Rule-of-Three compliance
Co-crystallography and parallel library generation compatibility
Chemical Probe Synthesis
Ambient-temperature storage and O-alkylation handle
Hydrolysis stability and inert-atmosphere handling review
Analytical Reference Standard
Defined computed properties and purity grades
Chromatographic method development and identity verification
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